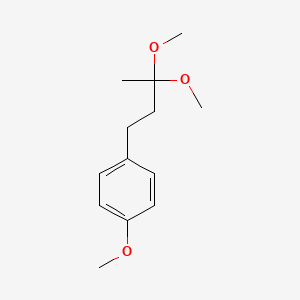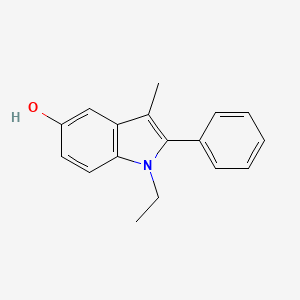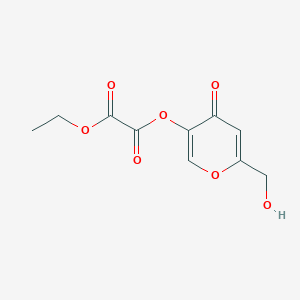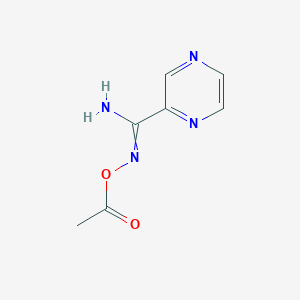![molecular formula C17H15N3 B14294369 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine CAS No. 116453-96-4](/img/structure/B14294369.png)
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a naphthalene ring substituted with an azo group linked to a 2-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine typically involves a diazo coupling reaction. This process starts with the diazotization of 2-methylaniline (o-toluidine) to form the diazonium salt, which is then coupled with naphthalen-1-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Widely used in the dye and pigment industry due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Binding to DNA: The compound or its metabolites can intercalate into DNA, affecting replication and transcription processes.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
Uniqueness
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methyl group on the phenyl ring influences its reactivity and interaction with other molecules, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
116453-96-4 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-[(2-methylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-11-10-15(18)13-7-3-4-8-14(13)17/h2-11H,18H2,1H3 |
Clé InChI |
VBINKHQNBOMLDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


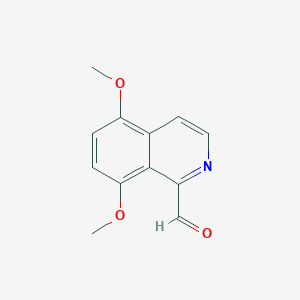
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
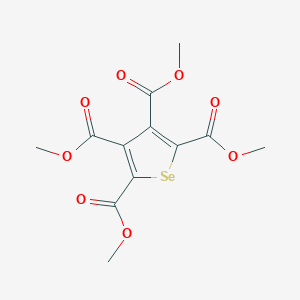
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

